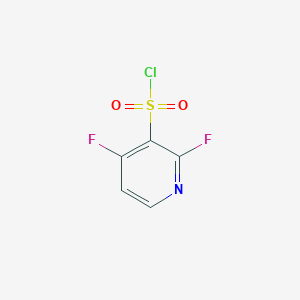

2,4-Difluoropyridine-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Difluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF2NO2S It is a derivative of pyridine, characterized by the presence of two fluorine atoms at the 2 and 4 positions, and a sulfonyl chloride group at the 3 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoropyridine-3-sulfonyl chloride typically involves the introduction of fluorine atoms into the pyridine ring followed by sulfonylation. One common method includes the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide. The sulfonyl chloride group can be introduced through the reaction of the fluorinated pyridine with chlorosulfonic acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Difluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are often carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed:

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Applications De Recherche Scientifique

Medicinal Chemistry

2,4-Difluoropyridine-3-sulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a sulfonylating agent allows for the introduction of sulfonamide functionalities into drug candidates.

- Enzyme Inhibition: The compound has shown potential in inhibiting phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. For instance, studies have indicated that it can significantly inhibit PDE4, leading to increased levels of cyclic nucleotides (cAMP and cGMP) that play vital roles in anti-inflammatory responses .

- Antimicrobial Activity: Preliminary research suggests that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative antibacterial agent.

Agrochemicals

The compound is also utilized in developing agrochemicals due to its ability to modify biological pathways in plants and pests. Its fluorinated structure enhances the stability and efficacy of agrochemical formulations.

- Herbicides and Insecticides: Research has explored its application in designing herbicides that target specific metabolic pathways in weeds while minimizing impact on crops. The incorporation of fluorine atoms often improves the bioavailability and persistence of these compounds in agricultural settings .

Materials Science

In materials science, this compound is used as a building block for synthesizing novel polymeric materials with enhanced properties.

- Polymer Synthesis: The sulfonyl chloride group allows for easy incorporation into polymer backbones, leading to materials with improved thermal stability and chemical resistance .

Case Study 1: PDE Inhibition

A study evaluated the PDE inhibitory activity of various pyridine derivatives, including this compound. Results indicated significant inhibition of PDE4 with an IC50 value lower than several known inhibitors, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli revealed that this compound had minimum inhibitory concentrations comparable to standard antibiotics. This supports its development as a novel antibacterial treatment option.

Case Study 3: Toxicological Assessment

Toxicity studies conducted on animal models indicated that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed during short-term exposure trials .

| Activity Type | Target/Outcome | Observations |

|---|---|---|

| Enzyme Inhibition | Phosphodiesterase (PDE4) | Significant inhibition; potential anti-inflammatory effects |

| Antimicrobial | Staphylococcus aureus | MIC comparable to standard antibiotics |

| Toxicity | Animal Models | Favorable safety profile at therapeutic doses |

Mécanisme D'action

The mechanism of action of 2,4-Difluoropyridine-3-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity underlies its use in the synthesis of various derivatives and its potential as a biochemical probe.

Comparaison Avec Des Composés Similaires

2,4-Difluoropyridine: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.

3-Sulfonyl Chloride Pyridine: Lacks the fluorine atoms, which can affect its chemical properties and reactivity.

2,4-Dichloropyridine-3-sulfonyl chloride: Contains chlorine atoms instead of fluorine, which can influence its reactivity and applications.

Uniqueness: 2,4-Difluoropyridine-3-sulfonyl chloride is unique due to the presence of both fluorine atoms and a sulfonyl chloride group, which confer distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfonyl chloride group provides a versatile site for further chemical modifications.

Activité Biologique

2,4-Difluoropyridine-3-sulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two fluorine atoms on the pyridine ring and a sulfonyl chloride functional group. The molecular formula is C5H3ClF2N1O2S with a molecular weight of 209.6 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Pyridine Derivatives : Starting from commercially available pyridine derivatives, fluorination reactions are performed using reagents such as sulfur tetrafluoride (SF4) or other fluorinating agents.

- Sulfonylation : The resulting difluoropyridine is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 100 µg/mL |

| Bacillus subtilis | 75 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies using human cancer cell lines (e.g., MDA-MB-231 and HepG-2) have demonstrated that this compound exhibits cytotoxic effects. The compound's cytotoxicity was assessed through MTT assays, revealing a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 20 µM |

| HepG-2 | 15 µM |

The observed cytotoxicity may be attributed to the compound's ability to induce apoptosis in cancer cells .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function.

- Disruption of Cellular Processes : By interfering with protein synthesis and cellular signaling pathways, the compound may exert its cytotoxic effects.

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function due to its structural properties .

Case Studies

- Antibacterial Efficacy : A study investigated the antibacterial activity of various sulfonamide derivatives, including this compound. It was found to be effective against resistant strains of bacteria, highlighting its potential as an alternative treatment option .

- Cancer Research : In another study focusing on cancer therapeutics, researchers noted that the compound induced significant apoptosis in breast cancer cells via mitochondrial pathways. This suggests that it may be beneficial in developing targeted cancer therapies .

Propriétés

IUPAC Name |

2,4-difluoropyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2NO2S/c6-12(10,11)4-3(7)1-2-9-5(4)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBXLBGZGTWLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.